For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Isooctyl 3-mercaptopropionate (B1240610)
Abstract
Isooctyl 3-mercaptopropionate is a versatile organosulfur compound with significant applications in polymer chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, mechanism of action as a chain transfer agent, and relevant safety information. Detailed experimental protocols for its application in polymerization are also presented, alongside visualizations to elucidate key processes.
Chemical and Physical Properties
Isooctyl 3-mercaptopropionate is a colorless to pale yellow liquid.[1] It is an ester of 3-mercaptopropionic acid and isooctyl alcohol, incorporating both a thiol (-SH) group and an ester functional group, which dictate its chemical reactivity and utility.[1]
Table 1: Physical and Chemical Properties of Isooctyl 3-mercaptopropionate
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₂₂O₂S | [1][2] |
| Molecular Weight | 218.36 g/mol | [3] |
| CAS Number | 30374-01-7 | [3] |
| EC Number | 250-157-6 | [3] |
| Density | 0.950 g/mL at 25 °C | [1][4][5] |
| Boiling Point | 109-112 °C at 2 mmHg | [1][4][5] |
| Refractive Index | n20/D 1.458 | [1][4][5] |
| Flash Point | 14 °F (-10 °C) - closed cup | [3] |
| Vapor Pressure | 0.28-0.45 Pa at 20-25 °C | [4] |
Synthesis of Isooctyl 3-mercaptopropionate
The most common industrial synthesis of Isooctyl 3-mercaptopropionate is through the direct esterification of 3-mercaptopropionic acid with isooctyl alcohol.[1] This is an equilibrium reaction that produces water as a byproduct.[1] To achieve high yields, the water is typically removed as it is formed, often through azeotropic distillation.[1] An acid catalyst is commonly employed to increase the reaction rate.[1] This synthesis method is noted for its high atom economy, with water being the only significant byproduct.[1] Conversion rates of over 98% and product purity of at least 99% can be achieved.[1]
Applications and Mechanism of Action
The primary application of Isooctyl 3-mercaptopropionate is as a chain transfer agent (CTA) in free-radical polymerization. It is used to control the molecular weight and molecular weight distribution of polymers, which is crucial for tailoring their physical properties for specific applications such as coatings and adhesives.[4]
In polymerization, a growing polymer chain radical can abstract the labile hydrogen atom from the thiol group of Isooctyl 3-mercaptopropionate. This terminates the growth of that particular polymer chain and creates a new thiyl radical (RS•) from the CTA.[3] This new radical can then initiate the polymerization of a new monomer molecule, starting the growth of a new polymer chain.[3] This process effectively "transfers" the radical activity from a growing polymer to a new, smaller chain, thereby reducing the average molecular weight of the final polymer.[3]
Experimental Protocols
Representative Protocol for Emulsion Polymerization of Styrene (B11656)
The following is a representative, generalized protocol for the unseeded batch emulsion polymerization of styrene using Isooctyl 3-mercaptopropionate as a chain transfer agent, based on methodologies described in the literature.
Materials:
-
Styrene (monomer)
-
Deionized water
-
Emulsifier (e.g., sodium dodecyl sulfate)
-
Buffer salt (e.g., sodium bicarbonate)
-
Initiator (e.g., potassium persulfate)
-
Isooctyl 3-mercaptopropionate (CTA)
-
Nitrogen gas
Procedure:
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In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, dissolve the emulsifier and buffer salt in deionized water.
-
Add the styrene monomer and the desired amount of Isooctyl 3-mercaptopropionate to the aqueous solution.
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Heat the mixture to the reaction temperature (e.g., 70°C) while stirring and continuously bubbling nitrogen through the solution to remove oxygen.
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Dissolve the initiator in a small amount of deionized water and add it to the reaction vessel to initiate polymerization.
-
Maintain the reaction at the set temperature under a nitrogen atmosphere for the desired reaction time.
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Terminate the polymerization by cooling the reaction mixture and exposing it to air.
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The resulting polymer latex can be further processed to isolate the polymer.
Table 2: Example of Reagent Quantities for Styrene Polymerization
| Component | Example Quantity | Purpose |
| Water | 500 g | Continuous phase |
| Styrene | 100 g | Monomer |
| Emulsifier | 3 g | Stabilize polymer particles |
| Buffer Salt | 0.5 g | Maintain pH |
| Initiator | 0.5 g | Start polymerization |
| Isooctyl 3-mercaptopropionate | 0.1 - 2 g | Chain transfer agent |
Note: The optimal quantities of each component, particularly the CTA, will depend on the desired final polymer properties.
Safety and Toxicology
Isooctyl 3-mercaptopropionate is a flammable liquid and should be handled with care.[3][6] It is harmful if swallowed and may cause an allergic skin reaction. It is also considered very toxic to aquatic life with long-lasting effects.
Table 3: GHS Hazard Classifications
| Hazard Class | Category |
| Flammable Liquids | 2 |
| Acute Toxicity, Oral | 4 |
| Skin Sensitization | 1 |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 |
| Hazardous to the Aquatic Environment, Long-term Hazard | 1 |
Source:
Personal protective equipment, including eye protection, gloves, and appropriate respiratory protection, should be worn when handling this chemical.[3] It should be stored in a well-ventilated place, away from sources of ignition.[6]
Detailed toxicological studies and specific metabolic pathways for Isooctyl 3-mercaptopropionate are not extensively documented in publicly available literature. General toxicological screening methods are used for such chemicals to assess their potential for adverse health effects.
Conclusion
Isooctyl 3-mercaptopropionate is a key chemical intermediate, primarily utilized as an effective chain transfer agent for controlling polymer molecular weight. Its synthesis via direct esterification is efficient and produces a high-purity product. While it offers significant advantages in polymer production, its hazardous properties necessitate careful handling and adherence to safety protocols. Further research into its toxicological profile would be beneficial for a more complete understanding of its environmental and health impacts.
References
- 1. Isooctyl 3-mercaptopropionate | 30374-01-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chain transfer - Wikipedia [en.wikipedia.org]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Isooctyl 3-mercaptopropionate | C11H22O2S | CID 104386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ISOOCTYL 3-MERCAPTOPROPIONATE CAS#: 30374-01-7 [m.chemicalbook.com]
